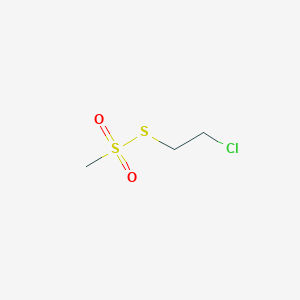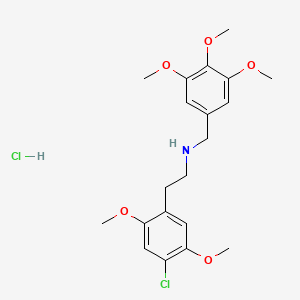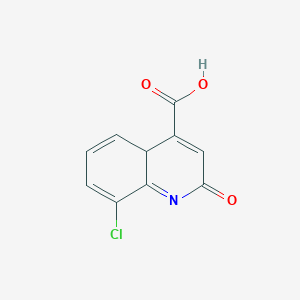
Uridine, 5-amino-, hydrochloride (6CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 5-amino-, hydrochloride (6CI) is a derivative of uridine, a pyrimidine nucleoside that plays a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-amino-, hydrochloride (6CI) typically involves the modification of uridine through the introduction of an amino group at the 5-position. This can be achieved through various chemical reactions, including nucleophilic substitution and amination reactions.
Industrial Production Methods
Industrial production of Uridine, 5-amino-, hydrochloride (6CI) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions
Uridine, 5-amino-, hydrochloride (6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be used for further research and development in medicinal chemistry and synthetic biology .
科学研究应用
Uridine, 5-amino-, hydrochloride (6CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and nucleoside analogs.
Biology: Plays a role in cellular metabolism and nucleic acid synthesis.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of Uridine, 5-amino-, hydrochloride (6CI) involves its incorporation into nucleic acids, where it can influence various biochemical pathways. The compound targets specific enzymes and receptors involved in nucleoside metabolism, leading to changes in cellular function and energy metabolism .
相似化合物的比较
Similar Compounds
Similar compounds to Uridine, 5-amino-, hydrochloride (6CI) include other uridine derivatives such as:
5-Fluorouridine: A fluorinated derivative used in cancer treatment.
5-Bromouridine: A brominated derivative used in biochemical research.
5-Iodouridine: An iodinated derivative with potential antiviral properties.
Uniqueness
Uridine, 5-amino-, hydrochloride (6CI) is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H16ClN3O6 |
|---|---|
分子量 |
297.69 g/mol |
IUPAC 名称 |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h3-6,8,13-15H,1-2,10H2,(H,11,16,17);1H/t3?,4-,5-,6-,8-;/m1./s1 |
InChI 键 |
KITVWOPKPPLIOQ-MLQGJSBVSA-N |
手性 SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl |
规范 SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12352492.png)
![1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352497.png)

![2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-](/img/structure/B12352519.png)





![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)


